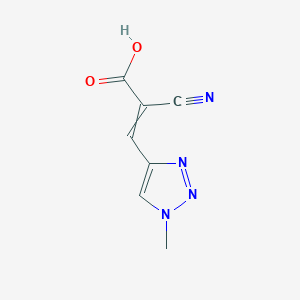
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is a compound that features a cyano group, a triazole ring, and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper(I) salts under mild conditions, leading to the formation of the triazole ring . The cyano and acrylic acid groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors and the use of more efficient catalysts or reagents.
化学反応の分析
Types of Reactions
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines .
科学的研究の応用
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid has several scientific research applications:
作用機序
The mechanism of action of 2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyano and triazole groups can interact with various biological molecules, influencing their function and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-Cyano-3-(1H-1,2,3-triazol-4-yl)acrylic acid: Lacks the methyl group on the triazole ring.
3-(1-Methyl-1H-1,2,3-triazol-4-yl)acrylic acid: Lacks the cyano group.
2-Cyano-3-(1H-1,2,3-triazol-4-yl)propanoic acid: Has a propanoic acid moiety instead of acrylic acid.
Uniqueness
2-Cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the cyano and triazole groups allows for diverse chemical transformations and interactions with biological targets .
特性
分子式 |
C7H6N4O2 |
|---|---|
分子量 |
178.15 g/mol |
IUPAC名 |
2-cyano-3-(1-methyltriazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H6N4O2/c1-11-4-6(9-10-11)2-5(3-8)7(12)13/h2,4H,1H3,(H,12,13) |
InChIキー |
DYMARXZFFFIVGC-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)C=C(C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide](/img/structure/B12497146.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-3-carboxylate](/img/structure/B12497152.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid](/img/structure/B12497154.png)
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12497156.png)
![N-{2-[(2-aminoethyl)carbamoyl]ethyl}-2,4-dihydroxy-3,3-dimethylbutanamide](/img/structure/B12497158.png)
![2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12497165.png)
![N-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B12497168.png)
![N-(4-chlorobenzyl)-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B12497169.png)
![2-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12497171.png)
![5-Chloro-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B12497174.png)


![5-[[2-[(2-Chlorophenyl)methoxy]-1-naphthalenyl]methylene]-2,4-imidazolidinedione](/img/structure/B12497208.png)
